5-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine
Overview
Description
5-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine is a chemical compound with the molecular formula C13H11F3N2O and a molecular weight of 268.23 g/mol . This compound features a trifluoromethoxy group, which is known for its significant impact on the pharmacological properties of molecules, making it a valuable component in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction employs boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction to achieve high yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
5-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies to understand the biological activity of trifluoromethoxy-containing compounds.
Industry: It can be used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-2-amine
- 5-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-4-amine
- 5-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-5-amine
Uniqueness
What sets 5-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the trifluoromethoxy group and the methyl group on the pyridine ring can lead to unique interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-methyl-6-[3-(trifluoromethoxy)phenyl]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c1-8-5-10(17)7-18-12(8)9-3-2-4-11(6-9)19-13(14,15)16/h2-7H,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVGBIIKDIBIPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C2=CC(=CC=C2)OC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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